molecular formula C7H12N2S B12969604 2-(tert-Butyl)thiazol-4-amine

2-(tert-Butyl)thiazol-4-amine

Cat. No.: B12969604
M. Wt: 156.25 g/mol
InChI Key: RSERLWNRGAPVCT-UHFFFAOYSA-N
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Description

2-(tert-Butyl)thiazol-4-amine is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)thiazol-4-amine typically involves the reaction of tert-butylamine with thioamide under controlled conditions. One common method involves heating a mixture of tert-butylamine and thioamide in the presence of a suitable solvent, such as ethanol, to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)thiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(tert-Butyl)thiazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its anticancer activities and as a scaffold for drug development.

    Industry: Utilized in the production of dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)thiazol-4-amine involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog with similar biological activities.

    4-(tert-Butyl)thiazol-2-amine: Another derivative with potential antimicrobial properties.

    N-(thiazol-4-yl)benzamide: Known for its antifungal activities

Uniqueness

2-(tert-Butyl)thiazol-4-amine stands out due to its unique tert-butyl group, which enhances its lipophilicity and potentially improves its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

2-tert-butyl-1,3-thiazol-4-amine

InChI

InChI=1S/C7H12N2S/c1-7(2,3)6-9-5(8)4-10-6/h4H,8H2,1-3H3

InChI Key

RSERLWNRGAPVCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CS1)N

Origin of Product

United States

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